molecular formula C17H22FeO B12645637 (1-Oxoheptyl)ferrocene CAS No. 68209-43-8

(1-Oxoheptyl)ferrocene

Katalognummer: B12645637
CAS-Nummer: 68209-43-8
Molekulargewicht: 298.2 g/mol
InChI-Schlüssel: FNURPFXLTGBIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Oxoheptyl)ferrocene is an organometallic compound that features a ferrocene core with a heptyl group attached to one of the cyclopentadienyl rings through a carbonyl group. This compound is known for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxoheptyl)ferrocene typically involves the reaction of ferrocene with heptanal in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the carbonyl group of heptanal reacts with the cyclopentadienyl ring of ferrocene. Common catalysts used in this reaction include aluminum chloride or boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ferrocene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Oxoheptyl)ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like acyl chlorides or alkyl halides in the presence of Lewis acids are used.

Major Products

    Oxidation: Formation of ferrocenium ions.

    Reduction: Formation of (1-Hydroxyheptyl)ferrocene.

    Substitution: Formation of various substituted ferrocenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(1-Oxoheptyl)ferrocene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: Studied for its potential use in bioorganometallic chemistry and as a probe for studying biological systems.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of advanced materials, including polymers and sensors.

Wirkmechanismus

The mechanism of action of (1-Oxoheptyl)ferrocene involves its interaction with molecular targets through its ferrocene core and the heptyl group. The ferrocene core can undergo redox reactions, which play a crucial role in its biological and catalytic activities. The carbonyl group can form hydrogen bonds and interact with various biomolecules, enhancing its reactivity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Oxohexyl)ferrocene
  • (1-Oxooctyl)ferrocene
  • (1-Oxodecyl)ferrocene

Uniqueness

(1-Oxoheptyl)ferrocene is unique due to its specific heptyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to other similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

68209-43-8

Molekularformel

C17H22FeO

Molekulargewicht

298.2 g/mol

IUPAC-Name

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylheptan-1-one;iron(2+)

InChI

InChI=1S/C12H17O.C5H5.Fe/c1-2-3-4-5-10-12(13)11-8-6-7-9-11;1-2-4-5-3-1;/h6-9H,2-5,10H2,1H3;1-5H;/q2*-1;+2

InChI-Schlüssel

FNURPFXLTGBIBY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.